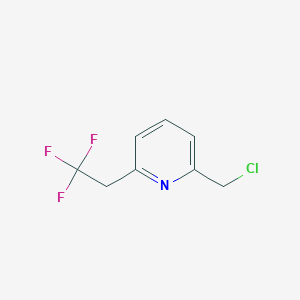
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoroethyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective catalysts and reagents to ensure high yields and purity. The specific conditions and equipment used can vary depending on the desired scale and application.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Addition Reactions: The trifluoroethyl group can participate in addition reactions, such as the gold-catalyzed hydration of alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted pyridines, while oxidation or reduction can yield different oxidized or reduced derivatives.
科学研究应用
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine has several scientific research applications, including:
Biology: It can be used in the study of biological systems and the development of bioactive compounds.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development and therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine exerts its effects depends on its specific applicationThe trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it more effective in its intended application .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the trifluoroethyl group, making it less stable and less bioavailable.
6-(2,2,2-Trifluoroethyl)pyridine: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
2-(Bromomethyl)-6-(2,2,2-trifluoroethyl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both the chloromethyl and trifluoroethyl groups, which confer distinct chemical properties and reactivity. The combination of these groups makes the compound versatile and valuable for various scientific and industrial applications .
属性
分子式 |
C8H7ClF3N |
|---|---|
分子量 |
209.59 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c9-5-7-3-1-2-6(13-7)4-8(10,11)12/h1-3H,4-5H2 |
InChI 键 |
MIVNXZDVURYTJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)CCl)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















